N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide is a complex organic compound with a unique structure that combines benzofuran and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 4-methoxybenzoyl chloride with a suitable benzofuran precursor under acidic conditions . The resulting intermediate is then further reacted with furamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoyl chloride
- 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran
- 2,6-Bis(4-methoxybenzoyl)-diaminopyridine
Uniqueness
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide is unique due to its specific combination of benzofuran and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17NO5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-4-3-11-27-19)7-10-18(17)28-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25) |
InChI Key |
IOEBHMQEDATDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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